molecular formula C23H19ClN4O4 B2493936 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 923141-04-2

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2493936
CAS No.: 923141-04-2
M. Wt: 450.88
InChI Key: LHTZMLQNKISMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and a 2-methoxyphenylacetamide moiety at position 1. Its molecular formula is C₂₃H₁₉ClN₄O₃, with a molecular weight of 434.88 g/mol . The compound’s structural complexity positions it within a broader class of pyrimidine derivatives studied for diverse pharmacological activities.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-32-19-7-3-2-5-17(19)26-20(29)14-27-18-6-4-12-25-21(18)22(30)28(23(27)31)13-15-8-10-16(24)11-9-15/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTZMLQNKISMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClN4O3
  • Molecular Weight : Approximately 450.9 g/mol
  • Structural Features : The compound features a pyrido[3,2-d]pyrimidine core with a 4-chlorobenzyl group and an N-(2-methoxyphenyl) acetamide side chain. The presence of chlorine and methoxy groups is significant for enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The structural components allow for potential inhibition of key pathways related to cancer and microbial infections.

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Preliminary studies have shown that compounds similar to this derivative can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Testing : Various studies have evaluated similar compounds against bacterial strains, demonstrating efficacy in inhibiting growth at specific concentrations.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related pyrido[3,2-d]pyrimidine derivatives revealed IC50 values indicating effective inhibition of cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the induction of apoptosis via caspase activation.
  • Antimicrobial Efficacy :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Mechanism of Action
AnticancerMCF-710Induction of apoptosis
AnticancerHeLa15Cell cycle arrest
AntimicrobialStaphylococcus aureus5Cell wall synthesis inhibition
AntimicrobialEscherichia coli8Disruption of membrane integrity

Comparison with Similar Compounds

2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

  • Key Differences : The substituent on the phenylacetamide group differs (2-methoxy vs. 2,5-dimethoxy).
  • Implications : The additional methoxy group in the analog may enhance solubility but reduce metabolic stability due to increased oxidative susceptibility .
  • Synthesis : Both compounds likely share synthetic routes involving chloroacetylation of pyrido[3,2-d]pyrimidine intermediates, though reaction conditions (e.g., solvent, temperature) may vary.

Thieno[2,3-d]pyrimidine Analogs

  • Core Structure: Replacing the pyrido ring with a thieno[2,3-d]pyrimidine scaffold ().
  • Biological Activity: Thieno analogs exhibit cytotoxicity (IC₅₀ values ranging from 1.07 to >5 μM in cancer cell lines) .
  • Structural Impact: The sulfur atom in thieno derivatives may alter electronic properties, affecting binding to kinases or topoisomerases compared to pyrido-based compounds.

Substituent-Specific Comparisons

Chlorobenzyl vs. Other Benzyl Groups

  • 4-Chlorobenzyl : Enhances lipophilicity and may improve target affinity (e.g., kinase inhibition) compared to unsubstituted benzyl groups.
  • 4-Fluorobenzyl : Fluorine’s electronegativity in analogs () could increase metabolic stability but reduce π-π stacking interactions in hydrophobic pockets .

Methoxyphenyl vs. Nitrophenyl or Chlorophenyl Acetamides

  • 2-Methoxyphenyl : The methoxy group’s electron-donating nature may favor hydrogen bonding with target proteins.
  • 4-Nitrophenyl () : The nitro group’s electron-withdrawing effect could reduce bioavailability but enhance antiproliferative activity via radical scavenging .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2-methoxyphenyl High lipophilicity
2-[3-(4-Chlorobenzyl)-2,4-dioxo-...-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,5-dimethoxyphenyl Improved solubility
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Thieno[2,3-d]pyrimidine Chloroacetyl, tetrahydrobenzo Cytotoxic (IC₅₀: 1.07–5.07 μM)
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)... Pyrazolo[3,4-d]pyrimidine Fluoro, isopropoxy, dimethylamino High thermal stability (MP 302°C)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-pyrimidine 4-Chlorophenyl, 4-nitrophenyl Antiproliferative activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for producing high-purity batches of this compound?

  • The synthesis typically involves multi-step reactions, including cyclocondensation to form the pyridopyrimidine core, followed by substitution reactions to introduce the 4-chlorobenzyl and 2-methoxyphenyl groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Use of bases (e.g., triethylamine) to deprotonate intermediates during substitution .
  • Purification : HPLC or column chromatography is critical for isolating >95% pure product .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrimidine derivatives .
  • Thermal analysis (DSC/TGA) : Assesses thermal stability and decomposition profiles for storage optimization .

Q. How can researchers evaluate the compound’s baseline biological activity in vitro?

  • Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, comparing efficacy to structurally similar thienopyrimidines (e.g., 3-chlorophenyl analogs in ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Compare bioactivity of pyrido[3,2-d]pyrimidine vs. thieno[3,2-d]pyrimidine cores (e.g., enhanced π-stacking in pyrido analogs ).
  • Substituent variation : Synthesize derivatives with halogen (F, Br) or alkyl groups at the 4-chlorobenzyl position to assess steric/electronic effects on receptor binding .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
  • Meta-analysis : Compare data across analogs (e.g., 2-methoxyphenyl vs. 4-fluorobenzyl acetamides ) to identify substituent-dependent trends.

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways (e.g., apoptosis markers in treated cancer cells) .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
  • In vivo models : Zebrafish xenografts or murine tumor models to correlate in vitro efficacy with pharmacokinetic parameters (t1/2, bioavailability) .

Methodological Considerations

  • Synthetic scalability : Pilot-scale reactions (50–100 g) require solvent recovery systems and flow chemistry setups to maintain yield .
  • Data reproducibility : Use internal reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.